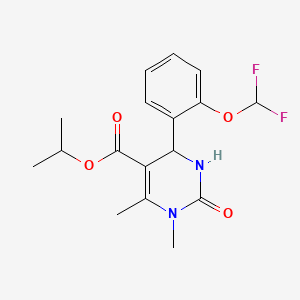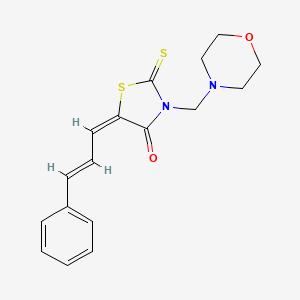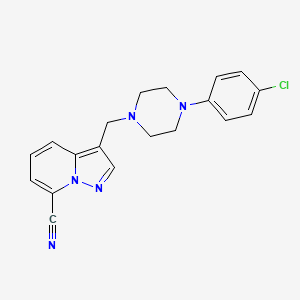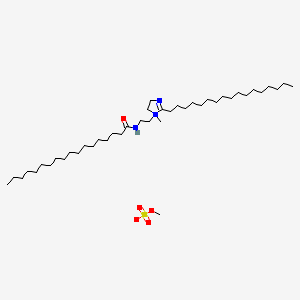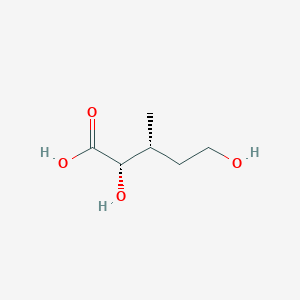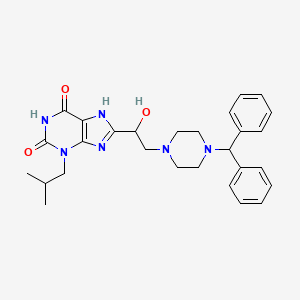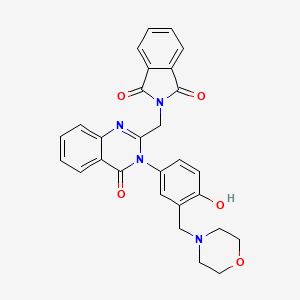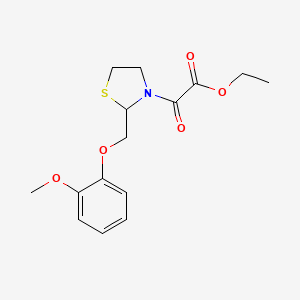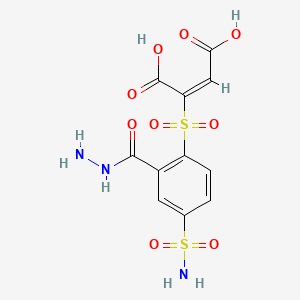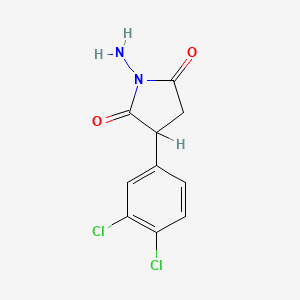
Pentanoic acid, 2-(1-methylethyl)-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 2-(1-methylethyl)pent-2-enoic acid using a chiral catalyst. This method ensures the production of the (2R)-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of (2R)-2-(1-methylethyl)pentanoic acid typically involves large-scale enantioselective hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
(2R)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of substituted pentanoic acid derivatives.
科学的研究の応用
(2R)-2-(1-methylethyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Valproic Acid: A widely used anticonvulsant with a similar structure but different functional groups.
Isovaleric Acid: Shares a similar carbon backbone but differs in the position and type of substituents.
2-Methylpentanoic Acid: Another structurally related compound with variations in the alkyl group.
Uniqueness
(2R)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
247182-94-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
(2R)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
InChIキー |
ODPKTGAWWHZBOY-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@H](C(C)C)C(=O)O |
正規SMILES |
CCCC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


